molecular formula C₁₇H₁₈D₃NO₅ B1152265 Scopolamine N-Oxide-d3

Scopolamine N-Oxide-d3

Numéro de catalogue: B1152265
Poids moléculaire: 322.37
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Scopolamine N-Oxide-d3 is a deuterated analog of scopolamine N-oxide, a metabolite of the anticholinergic drug scopolamine. Deuterated compounds like Scopolamine N-Oxide-d3 are primarily used as internal standards in analytical chemistry, particularly in mass spectrometry, to enhance the accuracy of pharmacokinetic and metabolic studies. The incorporation of three deuterium atoms (d3) replaces hydrogen atoms at specific positions, reducing metabolic degradation rates and improving stability in tracer studies .

Propriétés

Formule moléculaire

C₁₇H₁₈D₃NO₅

Poids moléculaire

322.37

Synonymes

(αS)-α-(Hydroxymethyl)benzeneacetic Acid (1α,2β,4β,5α,7β)-9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester-d3;  6β,7β-Epoxy-1αH,5αH-tropan-3α-ol (-)-Tropate 8-Oxide-d3;  [7(S)-(1α,2β,4β,5α,7β)]-α-(Hydroxymethyl)benzeneacetic Acid 9-Methy

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural and Pharmacokinetic Differences

The table below summarizes key differences between Scopolamine N-Oxide-d3 and related cholinergic agents:

Compound Molecular Features Deuterium Presence Primary Applications
Scopolamine N-Oxide-d3 N-oxide metabolite of scopolamine with d3 label Yes (3 deuterium atoms) Analytical standards, metabolic tracer studies
Scopolamine Non-deuterated parent compound No Clinical (motion sickness, depression research)
Atropine Competitive muscarinic antagonist No Clinical (bradycardia, organophosphate poisoning)
Hyoscine (Scopolamine) Same as scopolamine; alternate nomenclature No Clinical and experimental (anticholinergic effects)
  • Deuterium Impact: The deuterium in Scopolamine N-Oxide-d3 reduces its metabolic clearance compared to non-deuterated scopolamine, making it valuable for tracking drug distribution and metabolism in vivo .
  • Receptor Binding: Scopolamine and its analogs bind non-selectively to muscarinic receptor subtypes (M1–M5), but deuterated forms like Scopolamine N-Oxide-d3 retain similar binding affinities while altering pharmacokinetic profiles .

Functional and Clinical Differences

Scopolamine vs. Atropine
  • Mechanism : Both are muscarinic antagonists, but scopolamine has higher central nervous system (CNS) penetration, contributing to its use in depression research and motion sickness . Atropine is more commonly used for peripheral effects (e.g., increasing heart rate).
  • Side Effects : Scopolamine is associated with CNS side effects (e.g., hallucinations, restlessness) at higher doses, whereas atropine primarily causes peripheral effects like dry mouth and tachycardia .
Scopolamine N-Oxide-d3 vs. Non-Deuterated Scopolamine
  • Non-deuterated scopolamine is employed in clinical trials for its rapid antidepressant effects via modulation of GABAergic interneurons in the prefrontal cortex .
  • Metabolic Stability : Deuterated compounds exhibit slower hepatic metabolism, enabling precise measurement in pharmacokinetic studies .

Q & A

Q. What analytical methods are recommended for quantifying Scopolamine N-Oxide-d3 in biological matrices, and how are they validated?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. Key steps include:

  • Sample preparation : Protein precipitation or solid-phase extraction to isolate the analyte from plasma or tissue homogenates .

  • Chromatographic separation : Use reversed-phase columns (e.g., C18) with mobile phases optimized for polar metabolites.

  • Validation parameters :

    ParameterCriteriaExample Value
    Limit of DetectionSignal-to-noise ratio ≥ 30.1 ng/mL
    Limit of QuantitationSignal-to-noise ratio ≥ 100.5 ng/mL
    Recovery Rate≥80% for biological matrices85–92%
    Precision (RSD)Intra-day ≤15%, Inter-day ≤20%8–12%

Validation must follow FDA/ICH guidelines to ensure reproducibility .

Q. How can researchers differentiate between central and peripheral effects of Scopolamine N-Oxide-d3 in behavioral studies?

  • Use methylscopolamine as a control : Unlike scopolamine, methylscopolamine does not cross the blood-brain barrier, allowing isolation of peripheral muscarinic effects .
  • Dose-response profiling : Compare behavioral outcomes (e.g., memory impairment) at varying doses to identify CNS-specific thresholds.
  • Biochemical validation : Measure brain tissue concentrations post-administration via LC-MS to confirm CNS penetration .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacokinetic data for Scopolamine N-Oxide-d3 across studies?

Contradictions often arise from:

  • Metabolic variability : Polymorphisms in CYP3A4/5 enzymes affect oxidation rates .
  • Experimental design : Differences in dosing routes (IV vs. oral), species (rat vs. human), or sampling timepoints.
    Methodological solutions :
    • Conduct in vitro metabolic assays with human hepatocytes to identify enzyme-specific pathways.
    • Standardize protocols using cross-lab validation (e.g., harmonized LC-MS parameters) .
    • Apply mixed-effects statistical models to account for intersubject variability .

Q. What strategies optimize the detection of isotopic effects in Scopolamine N-Oxide-d3 metabolic studies?

Deuterium substitution can alter metabolic stability (kinetic isotope effect). To mitigate bias:

  • Compare with non-deuterated analogs : Parallel experiments with scopolamine-N-oxide (non-deuterated) control for isotopic interference .
  • Stable isotope tracing : Use deuterium-labeled internal standards (e.g., d6 or d8) to correct for matrix effects in LC-MS .
  • High-resolution MS : Employ Q-TOF or Orbitrap systems to resolve isotopic clusters and confirm fragmentation patterns .

Q. How can researchers ensure replicability when studying Scopolamine N-Oxide-d3’s neuroprotective claims?

  • Pre-register protocols : Define primary endpoints (e.g., astrocyte counts in hippocampal CA1 ) and statistical thresholds (e.g., p < 0.05, two-tailed ANOVA ).
  • Blinded dosing and analysis : Minimize observer bias in behavioral or histopathological assessments .
  • Open data sharing : Provide raw chromatograms, mass spectra, and code for statistical analysis (e.g., SPSS/R scripts) .

Data Contradiction Analysis Framework

Q. What statistical approaches resolve discrepancies in Scopolamine N-Oxide-d3’s dose-dependent effects on cognitive tasks?

  • Meta-analysis : Pool data from multiple studies (e.g., step-through latency in inhibitory avoidance tasks ) using random-effects models to quantify heterogeneity.
  • Sensitivity analysis : Test robustness of conclusions by excluding outliers or adjusting for covariates (e.g., age, baseline cognitive performance).
  • Bayesian hierarchical modeling : Incorporate prior pharmacokinetic data to refine posterior probability estimates for dose-response relationships .

Methodological Tables

Q. Table 1. Key Parameters for LC-MS Analysis of Scopolamine N-Oxide-d3

ParameterInstrument SettingBiological Matrix Consideration
Ionization ModeElectrospray (ESI+)Optimize for polar metabolites
MRM Transitionm/z 304→138 (quantifier)Confirm with deuterated standard
Column Temperature40°CPrevent analyte degradation
Matrix Effect≤20% (post-extraction spiking)Assess via post-column infusion

Q. Table 2. Common Confounders in Behavioral Studies

ConfounderMitigation StrategyReference
Peripheral cholinergic effectsUse methylscopolamine controls
Circadian variabilityStandardize testing times (e.g., 9–11 AM)
Strain-specific responsesUse isogenic animal models (e.g., C57BL/6)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.